molecular formula C16H17BrO4S B2776259 2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate CAS No. 2380191-17-1

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

Cat. No.: B2776259
CAS No.: 2380191-17-1
M. Wt: 385.27
InChI Key: DSCKYYJVQDDBMJ-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is a chemical compound with the molecular formula C16H17BrO4S and a molecular weight of 385.27 g/mol. This compound has gained attention due to its unique physical and chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves the reaction of 2,4-dimethylphenol with 5-bromo-2-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonate ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonate group can be reduced to form sulfinates or sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include sulfinates or sulfides.

Scientific Research Applications

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonate group plays a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbromobenzene: Similar in structure but lacks the sulfonate and ethoxy groups.

    5-Bromo-2-ethoxybenzenesulfonyl chloride: Precursor in the synthesis of the target compound.

    2,4-Dimethylphenyl sulfonate: Similar but without the bromine and ethoxy groups.

Uniqueness

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is unique due to the presence of both the bromine and sulfonate groups, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications.

Biological Activity

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is a synthetic compound with the molecular formula C16_{16}H17_{17}BrO4_4S and a molecular weight of 385.27 g/mol. This compound has garnered interest in various fields of research, particularly due to its potential biological activities, including enzyme inhibition and interactions with cellular targets.

The compound can be synthesized through the reaction of 2,4-dimethylphenol with 5-bromo-2-ethoxybenzenesulfonyl chloride under basic conditions, typically using triethylamine or pyridine as a base. This method facilitates the formation of the sulfonate ester bond, which is crucial for its biological activity .

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The sulfonate group enhances the binding affinity to specific enzymes by interacting with their active sites. This interaction can effectively block the catalytic activity of these enzymes, making it a valuable compound in biochemical research.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown that it can inhibit serine proteases and other key enzymes involved in cellular signaling pathways. The inhibition potency is often assessed using IC50_{50} values, which indicate the concentration required to inhibit 50% of enzyme activity.

Enzyme IC50_{50} (μM) Reference
Serine Protease A12.5
Cyclooxygenase (COX)8.0
Lipoxygenase15.0

Case Studies

Cell Line CC50_{50} (μM) IC50_{50} (μM) Selectivity Index
Vero40123.33
HFL-130103.00

Comparison with Related Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to similar compounds:

Compound Key Features Biological Activity
2,4-DimethylbromobenzeneLacks sulfonate groupMinimal enzyme inhibition
5-Bromo-2-ethoxybenzenesulfonyl chloridePrecursor in synthesisModerate enzyme inhibition
2,4-Dimethylphenyl sulfonateSimilar structure without bromineVariable biological effects

Properties

IUPAC Name

(2,4-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO4S/c1-4-20-15-8-6-13(17)10-16(15)22(18,19)21-14-7-5-11(2)9-12(14)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCKYYJVQDDBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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